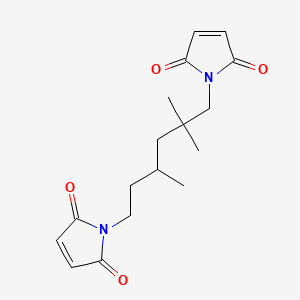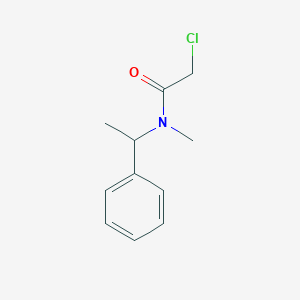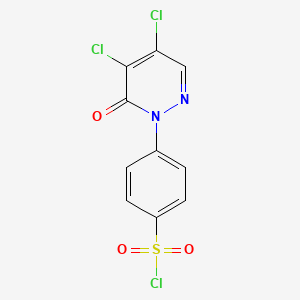
1-Fluoro-4-(2-phenylethynyl)benzene
Vue d'ensemble
Description
1-Fluoro-4-(2-phenylethynyl)benzene is a chemical compound with the molecular formula C14H9F . It has a molecular weight of 196.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 heavy atoms . The InChI representation of the molecule is InChI=1S/C14H9F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.22 g/mol and a complexity of 243 . It has a topological polar surface area of 0 Ų and a XLogP3 of 4.9 . The exact mass and monoisotopic mass of the molecule are both 196.068828449 g/mol .Applications De Recherche Scientifique
Synthesis and Optical Properties
- A study by Fasina et al. (2004) explored a series of selectively fluorinated rigid rods based on the 4-pyridylethynyl group, including derivatives of 1,4-bis(phenylethynyl)benzene. These compounds were synthesized using Pd/Cu-catalyzed Sonogashira cross-coupling reactions, displaying various optical properties and crystalline structures (Fasina et al., 2004).
Photophysical Properties
- Beeby et al. (2002) investigated the photophysical properties of 1,4-bis(phenylethynyl)benzene, a compound related to 1-Fluoro-4-(2-phenylethynyl)benzene. Their research in cyclohexane solution indicated conventional emission from the first excited singlet state, with no evidence of aggregation in the studied concentration range (Beeby et al., 2002).
Application in Liquid Crystals
- Li et al. (2013) synthesized derivatives of 1,4-bis(phenylethynyl)benzene with various fluorine substitutions. They investigated the effects of these substituents on properties like thermal behavior and optical anisotropy. Some derivatives were applied in liquid crystal mixtures, achieving significant properties for blue phase liquid crystals (Li et al., 2013).
Battery Applications
- Sarker et al. (1998) synthesized fluorine-substituted phenylene-thienyl-based monomers, including derivatives of 1,4-bis(phenylethynyl)benzene. These were used to create polymers for battery applications, showing promising doping densities and cycling efficiencies (Sarker et al., 1998).
Molecular Electronics
- Hacker et al. (2004) discussed the formation of self-assembled monolayers from 2-fluoro-4-phenylethynyl-1-[(4-acetylthio)phenylethynyl]benzene, a compound related to this compound. These monolayers have potential applications in molecular electronics (Hacker et al., 2004).
Orientations Futures
The future directions for the study and application of 1-Fluoro-4-(2-phenylethynyl)benzene could involve further investigation into its light-emitting characteristics and potential uses in organic electronics . Additionally, the synthesis of its derivatives and their properties could also be explored .
Propriétés
IUPAC Name |
1-fluoro-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOPXPNGDKPSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449629 | |
| Record name | 1-Fluoro-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405-29-8 | |
| Record name | 1-Fluoro-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Nitrophenyl)sulfonyl]benzoic acid](/img/structure/B3052268.png)

![N-[4-(methylamino)phenyl]acetamide](/img/structure/B3052272.png)







